Cas no 1291859-10-3 (6-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one)

6-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one structure
1291859-10-3 structure
商品名:6-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
CAS番号:1291859-10-3
MF:C15H14N4O3S
メガワット:330.361661434174
CID:5158688

6-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one 化学的及び物理的性質

名前と識別子

    • 6-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
    • 6-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one
    • 6-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one
    • STL096157
    • 6-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3-ol
    • 6-(3,4-Dihydro-1H-isoquinoline-2-sulfonyl)-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one
    • インチ: 1S/C15H14N4O3S/c20-15-17-16-14-6-5-13(10-19(14)15)23(21,22)18-8-7-11-3-1-2-4-12(11)9-18/h1-6,10H,7-9H2,(H,17,20)
    • InChIKey: PSEUGFCWMQBSOQ-UHFFFAOYSA-N
    • ほほえんだ: S(C1C=CC2=NNC(N2C=1)=O)(N1CC2C=CC=CC=2CC1)(=O)=O

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 23
  • 回転可能化学結合数: 2
  • 複雑さ: 720
  • 疎水性パラメータ計算基準値(XlogP): 0.4
  • トポロジー分子極性表面積: 90.5

6-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1395261-1g
6-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3-ol
1291859-10-3 95%
1g
¥3351.00 2024-08-09
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD00902476-1g
6-(1,2,3,4-Tetrahydroisoquinoline-2-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one
1291859-10-3 95%
1g
¥2394.0 2023-04-03

6-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one 関連文献

6-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-oneに関する追加情報

Comprehensive Analysis of 6-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one (CAS No. 1291859-10-3)

The compound 6-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one (CAS No. 1291859-10-3) has garnered significant attention in recent years due to its unique chemical structure and potential applications in pharmaceutical research. This heterocyclic molecule combines a [1,2,4]triazolo[4,3-a]pyridine core with a 3,4-dihydroisoquinoline sulfonyl group, making it a subject of interest for drug discovery and medicinal chemistry. Researchers are particularly intrigued by its potential as a kinase inhibitor or modulator of biological pathways, though its exact mechanism of action remains under investigation.

In the context of current trends, the search for novel small molecule therapeutics and kinase inhibitors has driven interest in compounds like 6-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one. With the rise of personalized medicine and targeted therapies, molecules with such intricate structures are being explored for their selectivity and efficacy. The compound's sulfonyl linkage and triazolopyridine moiety are particularly noteworthy, as these functional groups are often associated with improved pharmacokinetic properties and binding affinity in drug design.

From a synthetic chemistry perspective, the preparation of CAS No. 1291859-10-3 involves multi-step organic transformations, including sulfonylation and heterocyclic ring formation. The 3,4-dihydroisoquinoline component introduces chirality, which could be exploited for enantioselective synthesis. Recent publications have highlighted innovative routes to access similar triazolopyridine derivatives, reflecting the growing importance of this structural class in medicinal chemistry. Computational studies using molecular docking and QSAR modeling have also been employed to predict the compound's interactions with biological targets.

The physicochemical properties of 6-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one contribute to its research utility. With moderate lipophilicity and the presence of hydrogen bond acceptors/donors, the compound exhibits favorable characteristics for drug-like molecules. These features align with current industry standards for oral bioavailability and blood-brain barrier permeability, making it a candidate for central nervous system targets. Researchers are particularly interested in how the sulfonyl bridge affects the molecule's conformational flexibility and target engagement.

In the broader context of drug discovery, compounds like CAS No. 1291859-10-3 represent valuable tools for probing biological systems. The scientific community has shown increasing interest in such molecules through search trends focusing on "triazolopyridine sulfonamides" and "isoquinoline derivatives in medicine." These search patterns reflect the compound's relevance to current investigations into signal transduction inhibitors and allosteric modulators. The unique scaffold may offer advantages in overcoming drug resistance, a critical challenge in modern therapeutics.

Quality control and analytical characterization of 6-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one typically involve advanced techniques such as HPLC-MS, NMR spectroscopy, and X-ray crystallography. These methods ensure the compound's purity and structural integrity for research applications. The growing demand for well-characterized chemical probes in academic and industrial settings has increased the importance of rigorous analytical protocols for such specialized molecules.

Looking forward, the potential applications of CAS No. 1291859-10-3 extend beyond its current research uses. With the pharmaceutical industry's focus on fragment-based drug design and structure-activity relationship studies, this compound's unique architecture may serve as a valuable starting point for lead optimization. The integration of machine learning in compound screening has further enhanced interest in such structurally diverse molecules, as they provide rich datasets for predictive modeling in drug development pipelines.

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